4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene
Overview
Description
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methyl groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
this compound seems to interact with the TGF-β1 pathway, specifically inhibiting the Epithelial-Mesenchymal Transformation (EMT) process . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The TGF-β1 pathway is the primary biochemical pathway affected by this compound . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that it could potentially be used as a therapeutic agent to reduce Idiopathic Pulmonary Fibrosis (IPF) .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation reaction, where a difluoromethyl group is introduced using reagents such as ClCF2H in the presence of a metal catalyst like gold (Au) or silver (Ag) . Another approach involves the use of difluoromethoxylated ketones as building blocks, which can be further reacted with arylhydrazines to form the desired compound .
Industrial Production Methods: Industrial production of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro and difluoromethoxy groups influence the reactivity of the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Reagents: Such as halogens and nitrating agents, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-fluoro-benzene derivatives, while reduction may produce partially or fully reduced benzene rings.
Scientific Research Applications
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Difluoromethyl phenyl sulfide: Exhibits similar lipophilicity and hydrogen bond donor properties but differs in its sulfur-containing structure .
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Shares the difluoromethoxy group but has additional functional groups that confer different biological activities .
Uniqueness: 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene is unique due to its specific combination of difluoromethoxy, fluoro, and methyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-(difluoromethoxy)-1-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZFUZPAUWFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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